molecular formula C13H12N4O2S B2684973 2-Methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione CAS No. 2415561-89-4

2-Methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No. B2684973
M. Wt: 288.33
InChI Key: UFMUUUFKIRDGDP-UHFFFAOYSA-N
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Description

The compound “2-Methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione” is a complex organic molecule. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, fused with a thiophene ring, which is a five-membered ring with one sulfur atom . The molecule also contains a pyrrole ring, which is a five-membered ring with one nitrogen atom .


Synthesis Analysis

The synthesis of such compounds often involves cyclization processes or domino reactions . For example, the formation of 2-thioxopyrimidines and their condensed analogs can be based on [3+3], [4+2], or [5+1] heterocyclization reactions . In many cases, the synthesis of such heterocyclic systems is limited to direct interaction of various 2-halo derivatives with sulfur-containing reagents .


Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the Infrared (IR) spectrum can provide information about the functional groups present in the molecule . The Nuclear Magnetic Resonance (NMR) spectrum can provide detailed information about the structure of the molecule, including the number and type of atoms, their arrangement, and the nature of their chemical bonds .


Chemical Reactions Analysis

The chemical reactions involving this compound can be complex and varied. For instance, it was established that unlike in some previously described similar cases, the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule . The NMR spectrum can provide detailed information about the structure of the molecule .

properties

IUPAC Name

2-methyl-5-thieno[2,3-d]pyrimidin-4-yl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2S/c1-16-12(18)8-4-17(5-9(8)13(16)19)10-7-2-3-20-11(7)15-6-14-10/h2-3,6,8-9H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMUUUFKIRDGDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2CN(CC2C1=O)C3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-5-{thieno[2,3-d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

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